molecular formula C24H34ClNO3 B2951601 1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride CAS No. 1216553-82-0

1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride

Cat. No.: B2951601
CAS No.: 1216553-82-0
M. Wt: 419.99
InChI Key: AHTPJGCJWVEFCL-UHFFFAOYSA-N
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Description

This compound is a piperidin-4-ol derivative featuring a 2-hydroxypropyl linker substituted with a [1,1'-biphenyl]-4-yloxy group and a 2,2,6,6-tetramethylpiperidin-4-ol moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.ClH/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18;/h5-13,20-21,26-27H,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTPJGCJWVEFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following key characteristics:

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.44 g/mol
  • CAS Number : 825608-82-0
  • Density : 1.175 g/cm³ (predicted)
  • Boiling Point : 617.9 ± 55.0 °C (predicted)
  • pKa : 14.16 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Sirtuin Inhibition : Research indicates that similar compounds can inhibit sirtuins, a family of proteins involved in cellular regulation and longevity. This inhibition can lead to increased acetylation levels of proteins, potentially affecting cellular proliferation and survival .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Antiproliferative Effects

Studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound showed a dose-dependent decrease in cell viability in human cancer cell lines, correlating with its ability to inhibit specific signaling pathways involved in cell growth .

Antiangiogenic Properties

The compound may also possess antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis:

  • Research Findings : Inhibition of angiogenesis was noted in studies involving similar compounds, suggesting that the biphenyl moiety may play a role in disrupting endothelial cell functions necessary for new blood vessel formation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeDecreased cell viability in cancer cell lines
AntiangiogenicInhibition of endothelial cell functions
AntioxidantPotential protective effects against oxidative stressGeneral Knowledge

Case Studies and Research Findings

  • Antiproliferative Mechanisms :
    • A study published in the Journal of Medicinal Chemistry highlighted the structural similarities between this compound and known sirtuin inhibitors, suggesting a potential mechanism through which it may exert antiproliferative effects .
  • In Vivo Studies :
    • Animal models have been employed to assess the pharmacodynamics of related compounds. These studies often reveal significant reductions in tumor size when treated with biphenyl-containing compounds, indicating their therapeutic potential against malignancies .
  • Synthetic Pathways :
    • The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding these pathways is crucial for developing effective pharmaceutical formulations .

Chemical Reactions Analysis

Hydrolysis of the Ether Linkage

The biphenyl ether group (C-O-C) is typically stable under neutral conditions but may undergo hydrolysis under strongly acidic or basic conditions. For example:

  • Acidic Hydrolysis : In concentrated hydroiodic acid (HI), ethers cleave to form alkyl halides and alcohols .

  • Basic Hydrolysis : Requires high temperatures and strong bases (e.g., NaOH), yielding phenols and alcohols .

Table 1: Hydrolysis of Biphenyl Ether Analogs

SubstrateConditionsProductsReference
Biphenyl-4-yloxy derivatives48% HI, reflux, 12hIodo-biphenyl + diol
4-Phenoxyphenyl compounds10M NaOH, 150°C, 24hPhenol + propylene glycol

Oxidation of the Secondary Alcohol

The 2-hydroxypropyl group can be oxidized to a ketone under mild conditions:

  • CrO₃/H₂SO₄ (Jones Reagent) : Converts secondary alcohols to ketones efficiently .

  • Swern Oxidation (Oxalyl chloride/DMSO) : Provides ketones without over-oxidation .

Key Findings :

  • Piperidine-containing alcohols show slower oxidation rates due to steric hindrance from tetramethyl groups .

  • Hydrochloride salts may require neutralization before oxidation to avoid side reactions .

Reactivity of the Piperidine Moiety

The piperidine ring’s hydroxyl group and tertiary amine (as HCl salt) participate in acid-base and substitution reactions:

Esterification

  • Acetyl Chloride : Forms acetate esters at the hydroxyl group under anhydrous conditions .

  • Sulfonation : Reacts with SO₃ to yield sulfonates for enhanced solubility .

Salt Exchange

  • The hydrochloride salt can undergo metathesis with stronger acids (e.g., H₂SO₄) to form sulfate derivatives .

Table 2: Piperidine Derivatives’ Reactivity

Reaction TypeReagentsProductYield (%)
EsterificationAcetic anhydride, pyridineAcetylated piperidine derivative85–90
SulfonationSO₃, DCMPiperidine sulfonate70–75

Photochemical Degradation

Biphenyl ethers are prone to UV-induced cleavage, forming radicals:

  • UV Light (254 nm) : Generates biphenyl radicals and propylene oxide intermediates .

  • Stabilizers : Hindered amine light stabilizers (HALS) like 2,2,6,6-tetramethylpiperidine derivatives mitigate degradation .

Figure 1: Proposed Photodegradation Pathway

text
Biphenyl-O-CH₂CH(OH)CH₂-piperidine → UV → Biphenyl• + •CH₂CH(OH)CH₂-piperidine

Nucleophilic Substitution

The propyl chain may undergo SN2 reactions if a leaving group (e.g., bromide) is introduced:

  • Thionyl Chloride (SOCl₂) : Converts hydroxyl to chloride for subsequent substitutions .

  • Mitsunobu Reaction : Replaces hydroxyl with azide or other nucleophiles .

Stability in Aqueous Media

  • Hydrolytic Stability : The compound shows moderate stability at pH 7.4 (t₁/₂ = 48h) but degrades rapidly under acidic (pH 2, t₁/₂ = 6h) or alkaline (pH 12, t₁/₂ = 2h) conditions .

  • Thermal Stability : Decomposes above 200°C, releasing biphenyl fragments and CO₂ .

Comparison with Similar Compounds

Structural and Functional Analogues

1-[3-(4-tert-Butylcyclohexyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
  • Key Structural Difference : Replaces the biphenyl group with a 4-tert-butylcyclohexyl moiety.
  • Activity : Potent anti-HBV agent, inhibiting replication by targeting the Sp1 transcription factor. Reduces cccDNA levels in hepatocytes more effectively than Entecavir (p < 0.05) .
  • Mechanism : Acts via Sp1 interaction, suppressing HBV promoter activity.
  • Advantage : Lower anti-alpha-glucosidase (AG) effect, reducing off-target risks .
1-(1-([2,2':6',2''-Terpyridin]-4'-yl)ethoxy)-2,2,6,6-tetramethylpiperidin-4-ol (Compound 13)
  • Key Structural Difference : Contains a terpyridinyl-ethoxy group instead of biphenyl.
  • Activity : Designed as an alkoxyamine releasing free radicals for antiparasitic applications (e.g., malaria, leishmaniasis).
  • Mechanism : Radical generation disrupts parasitic redox balance .
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol (CAS 942033-64-9)
  • Key Structural Difference : Substitutes biphenyl with a 2-methylbutan-2-yloxy group.
  • Properties : Higher hydrophobicity (molecular weight 301.5 g/mol) but lacks reported biological data .
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide Hydrochloride
  • Key Structural Difference: Acetamide linker with bromo-isopropylphenoxy substituent.
  • Activity: Potential potassium channel modulator (BLD Pharm catalog) but unvalidated in peer-reviewed studies .

Comparative Analysis Table

Compound Name (Example) Key Structural Features Biological Activity Mechanism Efficacy/Data
Target Compound Biphenyl-4-yloxy, 2-hydroxypropyl linker Inferred antiviral (structural analogy) Potential Sp1 interaction (unconfirmed) No direct data
1-[3-(4-tert-Butylcyclohexyl)oxy... Cyclohexyl substituent Anti-HBV Sp1 suppression cccDNA reduction > Entecavir
Compound 13 (Terpyridinyl) Terpyridinyl-ethoxy Antiparasitic Radical generation Parasite redox disruption
CAS 942033-64-9 2-Methylbutan-2-yloxy Unknown N/A No reported activity

Mechanistic and Pharmacological Insights

  • Aryloxy Group Impact :
    • Biphenyl groups (target compound) may enhance DNA/protein binding due to aromatic stacking, but this remains speculative without direct evidence.
    • Cyclohexyl derivatives (e.g., ) show proven antiviral efficacy, suggesting bulky hydrophobic groups optimize Sp1 interaction.
  • Hydroxypropyl Linker : Critical for spatial orientation; modifications (e.g., acetamide in ) alter target engagement.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis : Start with the piperidin-4-ol core, functionalize with biphenyl ether groups via nucleophilic substitution (e.g., using NaOH in dichloromethane for ether bond formation, as seen in similar syntheses) .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6) .
  • Optimization : Vary reaction time, temperature, and stoichiometry (e.g., excess biphenyl-4-ol to drive etherification). Use Design of Experiments (DoE) to identify critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry. Compare peaks to analogous piperidine derivatives (e.g., 2,2,6,6-tetramethyl groups show distinct singlet signals) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a validated method (e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6 mixed with methanol) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation of the hydroxyl and ether groups .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for hazardous disposal .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction Pathway Simulation : Use density functional theory (DFT) to model the hydroxyl group’s nucleophilicity and its interaction with electrophiles (e.g., acylating agents). Compare activation energies for alternative pathways .
  • Solvent Effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) and optimize reaction media .

Q. How should researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Critical Parameter Analysis : Identify variables affecting yield (e.g., moisture sensitivity, catalyst purity) through factorial experiments. For example, trace water may hydrolyze intermediates, reducing etherification efficiency .
  • Reproducibility Checks : Replicate literature procedures with controlled humidity (<10% RH) and inert atmospheres (N2/Ar). Report deviations in reagent batch quality .

Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility. Sonication at 37°C can improve dispersion .
  • Salt Screening : Explore alternative counterions (e.g., citrate, mesylate) via salt metathesis to improve aqueous solubility while maintaining stability .

Q. How can researchers design assays to evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Panel Screening : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., PI3K, MAPK). Include positive controls (staurosporine) and dose-response curves (IC50 determination) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets. Validate with mutagenesis studies on key residues .

Q. What methodologies validate the compound’s stability under biological assay conditions?

Methodological Answer:

  • LC-MS Stability Monitoring : Incubate the compound in cell culture media (RPMI-1640, 37°C/5% CO2) and analyze degradation products hourly via LC-MS. Compare to fresh controls .
  • Metabolite Identification : Use hepatocyte microsomes to assess metabolic pathways. Identify primary metabolites (e.g., glucuronide conjugates) via high-resolution MS/MS .

Q. How can researchers address discrepancies in purity assessments between HPLC and NMR?

Methodological Answer:

  • Impurity Profiling : Isolate HPLC peaks via preparative chromatography and characterize impurities by NMR. Common issues include residual solvents (e.g., DCM) or diastereomers .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently. Cross-validate with HPLC area-percent results .

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